Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate
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Overview
Description
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a methyl ester group and a chloro-substituted benzo[d][1,2,3]triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate typically involves the copper-catalyzed click reaction of azides with alkynes. This method is widely used due to its efficiency and high yield . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .
Scientific Research Applications
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often investigated through molecular docking studies and other biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,2,3]triazole derivatives, such as:
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Uniqueness
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate is unique due to its specific substitution pattern and the presence of a methyl ester group.
Biological Activity
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and photostabilizing properties, supported by relevant case studies and research findings.
- Chemical Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
- CAS Number : 423327-78-4
Antimicrobial Activity
Benzotriazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
In a study conducted by Ochal et al., several benzotriazole derivatives were tested against Gram-positive and Gram-negative bacteria. This compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 12.5–25 μg/mL, comparable to standard antibiotics like nitrofurantoin .
Bacterial Strain | MIC (μg/mL) |
---|---|
MRSA | 12.5–25 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Anticancer Activity
Recent research has highlighted the potential anticancer properties of benzotriazole derivatives. This compound has been evaluated for its effects on various cancer cell lines.
Case Study: In Vitro Anticancer Studies
A study published in MDPI assessed the anticancer activity of several benzotriazole compounds against liver cancer cell lines (HEPG-2). The results indicated that this compound exhibited significant cytotoxic effects with an IC₅₀ value lower than that of conventional chemotherapeutics .
Cell Line | IC₅₀ (μg/mL) |
---|---|
HEPG-2 | <10 |
MCF-7 | <15 |
Photostabilizing Properties
This compound is also recognized for its ability to absorb UV radiation effectively. This property makes it suitable for applications in cosmetics and materials science as a UV filter.
Application in Industry
The compound is utilized in formulations to protect products from UV degradation. Its effectiveness in absorbing UV radiation at wavelengths around 290 nm has been documented .
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 2-(5-chlorobenzotriazol-2-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3 |
InChI Key |
DIQOYNNFOXMCAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1N=C2C=CC(=CC2=N1)Cl |
Origin of Product |
United States |
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